molecular formula C12H23N3O B3360069 N,N-Diethylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 88327-65-5

N,N-Diethylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B3360069
CAS No.: 88327-65-5
M. Wt: 225.33 g/mol
InChI Key: JDHGNODYKVJAID-UHFFFAOYSA-N
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Description

N,N-Diethylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a heterocyclic compound that features a pyrrolo[1,2-a]pyrazine ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound allows it to exhibit diverse biological activities, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves the cyclization of N-substituted pyrroles with hydrazine hydrate. One common method starts with the formation of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate from ethyl acetoacetate . This intermediate is then reacted with hydrazine hydrate to form the pyrrolo[1,2-a]pyrazine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different biological activities.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs with varying functional groups .

Scientific Research Applications

N,N-Diethylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has several scientific research applications:

Properties

IUPAC Name

N,N-diethyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-3-13(4-2)12(16)15-9-8-14-7-5-6-11(14)10-15/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHGNODYKVJAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCN2CCCC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40523586
Record name N,N-Diethylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40523586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88327-65-5
Record name N,N-Diethylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40523586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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